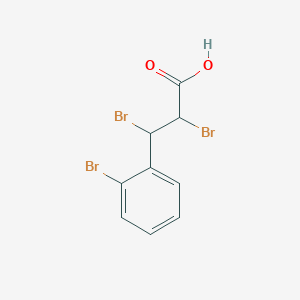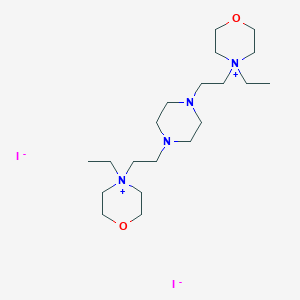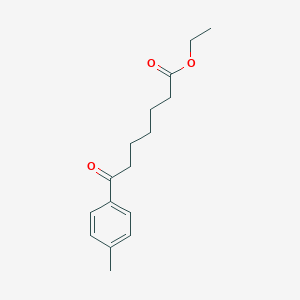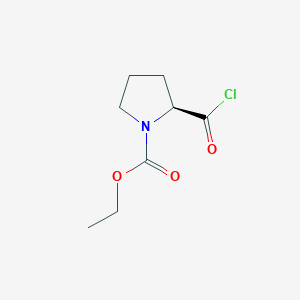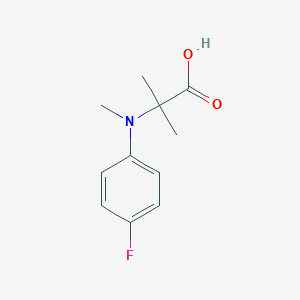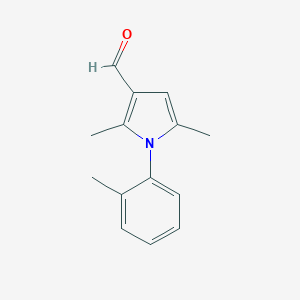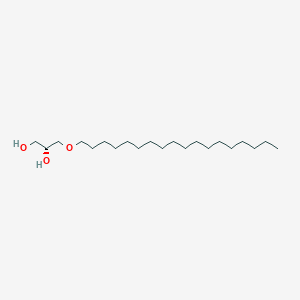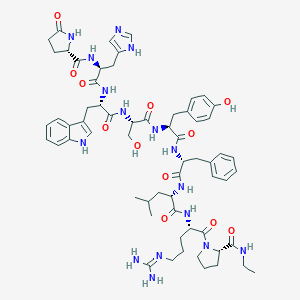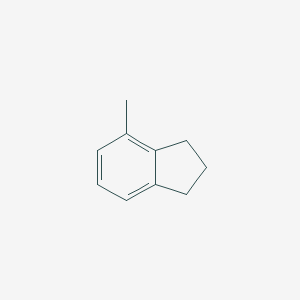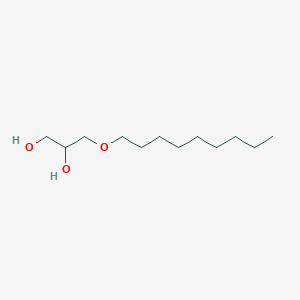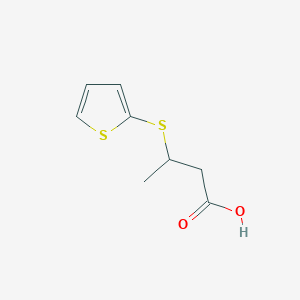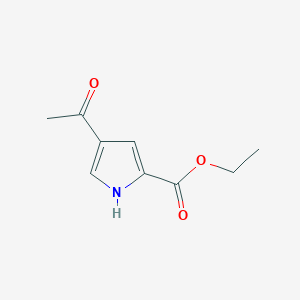
4-乙酰基-1H-吡咯-2-羧酸乙酯
描述
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C9H11NO3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
科学研究应用
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets, leading to a wide range of physiological effects .
Biochemical Pathways
Pyrrole derivatives have been isolated from many natural sources, including fungi, plants, and microorganisms . They are involved in various biological functions, suggesting that molecules containing this skeleton may affect multiple biochemical pathways .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-acetylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ester product .
Another method involves the condensation of 4-acetylpyrrole with ethyl oxalyl chloride, followed by esterification with ethanol. This method also requires the use of a base, such as pyridine, to facilitate the reaction .
Industrial Production Methods
Industrial production of ethyl 4-acetyl-1H-pyrrole-2-carboxylate often involves large-scale batch reactions using the aforementioned synthetic routes. The reactions are carried out in reactors equipped with temperature and pressure control to ensure optimal yields and purity. The final product is typically purified through distillation or recrystallization .
化学反应分析
Types of Reactions
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
相似化合物的比较
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:
Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Similar in structure but with a methyl group instead of an acetyl group, leading to different chemical reactivity and biological activity.
Ethyl 4-bromo-1H-pyrrole-2-carboxylate: Contains a bromine atom, which can participate in halogen bonding and influence the compound’s properties.
The uniqueness of ethyl 4-acetyl-1H-pyrrole-2-carboxylate lies in its acetyl group, which imparts specific reactivity and potential biological activities that differ from other pyrrole derivatives.
属性
IUPAC Name |
ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-10-8)6(2)11/h4-5,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZSCVNFRGWVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570689 | |
| Record name | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119647-69-7 | |
| Record name | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

